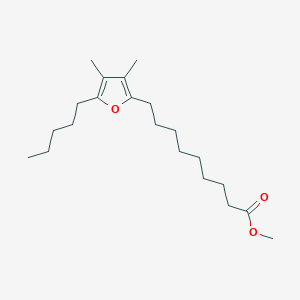

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate

説明

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate: is an organic compound with the molecular formula C21H36O3 and a molecular weight of 336.50900 . It is a methyl ester derivative of a furan fatty acid, characterized by the presence of a furan ring substituted with dimethyl and pentyl groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity .

化学反応の分析

Types of Reactions:

Oxidation: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Oxidized furan derivatives.

Reduction: Alcohols or alkanes.

Substitution: Substituted furan derivatives.

科学的研究の応用

Flavor and Fragrance Industry

Due to its unique structure and pleasant aroma, methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is explored as a flavoring agent in food products and as a fragrance component in cosmetics. Its furan ring contributes to a sweet and fruity scent profile, making it suitable for enhancing flavors in various consumer goods.

Biosynthetic Pathways

Research indicates that this compound may play a role in the biosynthesis of fatty acid derivatives. Studies have shown that compounds similar to this compound can be synthesized through microbial fermentation processes. Understanding these pathways could lead to biotechnological applications where microorganisms are used to produce such compounds sustainably .

Pharmaceutical Applications

The lipophilic nature of this compound suggests potential pharmaceutical applications, particularly in drug delivery systems where lipophilic drugs are encapsulated within lipid-based carriers. This property can enhance the bioavailability of poorly soluble drugs .

Case Study: Biosynthesis of FuFA Derivatives

In a study published in Helvetica Chimica Acta, researchers explored the biosynthetic pathways leading to the production of this compound and related compounds. The study utilized genetic engineering techniques to enhance the yield of these compounds from microbial sources, demonstrating the feasibility of using biotechnological methods for sustainable production .

Case Study: Flavor Profile Analysis

Another research effort focused on analyzing the flavor profile contributions of this compound in various food matrices. Sensory evaluation tests indicated that this compound significantly enhances the overall flavor perception when used in specific formulations .

Potential Industrial Uses

Given its properties and applications discussed above, this compound can be utilized across several industries:

| Industry | Application |

|---|---|

| Food and Beverage | Flavoring agent |

| Cosmetics | Fragrance component |

| Pharmaceuticals | Drug delivery systems |

| Biotechnology | Microbial synthesis of fatty acid derivatives |

作用機序

The mechanism of action of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, influencing biological pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .

類似化合物との比較

- Methyl 9-(3-methyl-5-pentylfuran-2-YL)nonanoate

- Methyl 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoate

- Methyl 11,12-dimethyl-9-chlorononanoate

Uniqueness: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is unique due to the presence of both dimethyl and pentyl groups on the furan ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

生物活性

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is a unique organic compound with significant biological activity, particularly in the context of fatty acid biosynthesis and potential medicinal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 336.51 g/mol

- CAS Number : 81144-79-8

The compound features a furan ring substituted with dimethyl and pentyl groups, contributing to its distinct chemical behavior and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily linked to its role as a furan fatty acid (FuFA). FuFAs are recognized for their involvement in cellular signaling and protective mechanisms against membrane damage.

The mechanism of action is primarily attributed to the compound's interaction with biological membranes and its role as a second messenger. The furan ring can participate in redox reactions, influencing various metabolic pathways. It may act as a ligand for specific receptors or enzymes, modulating their activity and contributing to cellular responses.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

-

Biosynthesis Pathway :

- Research has identified the biosynthetic pathway for methylated furan fatty acids in certain bacteria such as Rhodobacter sphaeroides and Rhodopseudomonas palustris. The pathway involves the modification of pre-existing phospholipid fatty acids, leading to the formation of this compound from other fatty acid precursors .

- Cellular Functions :

- Potential Therapeutic Applications :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Methyl 9-(3-methyl-5-pentylfuran-2-YL)nonanoate | CHO | Similar biosynthetic pathway; less potent |

| Methyl 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoate | CHO | Involved in different metabolic pathways |

| Methyl 11,12-dimethyl-9-chlorononanoate | CHClO | Chlorinated variant with distinct reactivity |

Case Studies

- Biosynthetic Pathway Elucidation :

- Oxidative Stress Response :

特性

IUPAC Name |

methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-5-6-11-14-19-17(2)18(3)20(24-19)15-12-9-7-8-10-13-16-21(22)23-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVSSJJNHGYGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508652 | |

| Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81144-79-8 | |

| Record name | Methyl 3,4-dimethyl-5-pentyl-2-furannonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81144-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。